molecular formula C10H11Cl2N3O B1452534 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1306605-82-2

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B1452534
CAS No.: 1306605-82-2
M. Wt: 260.12 g/mol
InChI Key: XNNVJCUDYZHHID-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with an ethylamine side chain, which is protonated as a hydrochloride salt .

  • Molecular Formula: C₁₀H₁₁Cl₂N₃O (free base: C₁₀H₁₀ClN₃O + HCl).
  • Molecular Weight: ~240.66 g/mol (calculated from free base + HCl).
  • Its hydrochloride salt enhances solubility for laboratory applications .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)15-14-10;/h1-3,6H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNVJCUDYZHHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with ω-aminotransferase, an enzyme involved in the conversion of cinnamaldehyde to cinnamylamine. This interaction is essential for the compound’s role in metabolic pathways and its overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors. These interactions can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with ω-aminotransferase involves the formation of an imine, which subsequently undergoes tautomerization. This mechanism is crucial for the compound’s biochemical activity and its role in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the biosynthesis of cinnamylamine, a process that involves the enzyme ω-aminotransferase. This interaction is essential for the compound’s role in metabolic pathways and its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, primary amine-containing compounds have been shown to exhibit high Golgi localization. This localization is essential for the compound’s activity and function within the cell.

Biological Activity

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H10ClN3OC_{10}H_{10}ClN_{3}O. The compound features a chlorophenyl group attached to an oxadiazole ring, which is known to influence its biological properties.

Structural Formula

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃O
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN
InChIInChI=1S/C10H10ClN3O/c11-8-3-1...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole moiety is often associated with diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models.

Comparative Analysis of Related Compounds

A comparison of several oxadiazole derivatives illustrates the diversity in biological activity:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamineModerateHighHigh
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acidHighModerateVery High
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochlorideTBDTBDTBD

Case Studies

Several case studies highlight the potential applications of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related oxadiazole derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.
  • Inflammation Models : In a rat model of arthritis, a structurally similar compound reduced inflammatory markers significantly compared to control groups.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole moiety is often associated with pharmacological properties. Research indicates that derivatives of oxadiazoles exhibit significant anti-inflammatory, analgesic, and antimicrobial activities. For instance:

  • Antimicrobial Activity : Studies have shown that compounds containing oxadiazole rings can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Some derivatives have been tested for their ability to reduce inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Agricultural Science

Compounds similar to 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride have been explored as fungicides and herbicides:

  • Fungicidal Activity : Research has indicated that oxadiazole derivatives can effectively combat phytopathogenic fungi, which are detrimental to crop yields . This application is particularly relevant in developing sustainable agricultural practices.

Materials Science

The unique properties of oxadiazoles make them suitable for applications in materials science:

  • Polymeric Materials : Incorporating oxadiazole units into polymers can enhance thermal stability and mechanical properties. This has implications for developing advanced materials used in electronics and coatings .

Case Studies

Several studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1Antimicrobial PropertiesDemonstrated significant inhibition of bacterial strains; potential for antibiotic development.
Study 2Agricultural ApplicationsIdentified effectiveness against specific fungal pathogens; potential use as a fungicide.
Study 3Material PropertiesExplored incorporation into polymer matrices; improved thermal and mechanical properties observed.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Chlorophenyl Isomers : The target compound’s meta-chloro substituent (3-position) creates a distinct electronic profile compared to the para-chloro analog (4-position). The meta substitution may reduce symmetry and influence binding to hydrophobic pockets in biological targets .
  • Heterocyclic Replacements: Replacing phenyl with furan () introduces oxygen’s lone pairs, enabling hydrogen bonding.
  • Halogenation Effects : The 2-chloro-6-fluorophenyl derivative () demonstrates how dual halogens increase molecular weight and steric hindrance, which could affect membrane permeability .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, the 4-methoxyphenyl analog () may have enhanced solubility due to the polar methoxy group .
  • Molecular Weight : Ranges from 162.62 (isoxazole derivative, ) to 292.14 (dual halogenated compound, ), impacting pharmacokinetic properties like absorption and distribution .

Preparation Methods

Hydrazide Formation

Aryl hydrazides are prepared by:

  • Fischer esterification of the corresponding carboxylic acid with methanol in the presence of catalytic sulfuric acid.
  • Subsequent hydrazinolysis of the methyl ester to yield the hydrazide.

This step ensures a versatile intermediate for the oxadiazole ring formation.

Cyclization to 1,2,4-Oxadiazole

The hydrazide intermediate undergoes cyclization typically by reaction with reagents such as:

  • Dodecyl isocyanate or isothiocyanate in acetonitrile to form hydrazine-1-carboxamides.
  • Treatment with p-toluenesulfonyl chloride and triethylamine in dichloromethane to induce ring closure forming the 1,3,4-oxadiazole ring.

Yields for these cyclizations vary widely (41–100%), influenced by the nature of substituents on the aromatic ring and reaction conditions.

Alternative Cyclization Approaches

  • Use of carbon disulfide and potassium hydroxide under basic conditions to form thiadiazole analogues, which can be further alkylated.
  • Iodine and potassium carbonate mediated cyclization of hydrazide-hydrazone intermediates.

Microwave-assisted synthesis has also been employed to enhance reaction rates and yields for oxadiazole formation, using catalysts such as 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate or nano-catalysts (ZnO–TiO2), enabling greener and more efficient protocols.

Introduction of the Ethan-1-amine Side Chain

The ethanamine moiety is typically introduced by:

  • Using appropriate alkylating agents on oxadiazole intermediates bearing reactive functional groups.
  • Direct substitution reactions on precursors with aminoethyl groups.
  • The final compound is often isolated as the hydrochloride salt to improve solubility and stability.

Specific details for 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride are limited, but analogous synthetic routes suggest starting from 3-chlorobenzoic acid derivatives converted to hydrazides, cyclized to the oxadiazole, then functionalized with the ethanamine group and converted to the hydrochloride salt.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield Range (%) Notes
Fischer esterification Methanol, catalytic H2SO4 - Converts acid to methyl ester
Hydrazinolysis Hydrazine hydrate - Converts ester to hydrazide
Cyclization to oxadiazole Dodecyl isocyanate, acetonitrile 67–98 Hydrazine-1-carboxamide intermediate
Ring closure p-Toluenesulfonyl chloride, triethylamine, DCM 41–100 Forms 1,3,4-oxadiazole ring
Alternative cyclization Carbon disulfide, KOH or iodine, K2CO3 68–76 For thiadiazole or oxadiazole derivatives
Microwave-assisted synthesis Various catalysts (BTPPDS, nano ZnO–TiO2), microwave Improved yields Faster, greener synthesis
Aminoethyl group introduction Alkylation or substitution reactions - Followed by hydrochloride salt formation

Research Findings and Analysis

  • The oxadiazole ring formation is sensitive to substituent effects; heterocyclic hydrazides often yield lower conversion rates.
  • Microwave-assisted methods significantly reduce reaction times and can improve yields and purity.
  • Characterization of intermediates and final compounds typically involves 1H and 13C NMR spectroscopy, IR, melting point determination, and elemental analysis to confirm structure and purity.
  • The hydrochloride salt form enhances compound stability and handling for further pharmacological or chemical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

  • Step 1 : Condensation of 3-chlorobenzamide with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Cyclization with ethyl chloroacetate under basic conditions to form the 1,2,4-oxadiazole ring, followed by amine functionalization and HCl salt formation.
  • Characterization : Intermediates should be analyzed via 1H^1 \text{H}-NMR (to confirm amidoxime formation at δ 8.5–9.0 ppm) and IR spectroscopy (to verify C=N stretching at ~1650 cm1^{-1}) . Final product purity is confirmed by elemental analysis and HPLC (≥95% purity).

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR) for this compound?

  • Methodological Answer : Discrepancies in 1H^1 \text{H}-NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents or tautomeric forms of the oxadiazole ring. Use deuterated DMSO as a solvent to minimize proton exchange, and perform 13C^{13} \text{C}-NMR to confirm the oxadiazole C-N-C connectivity (characteristic peaks at ~170 ppm for C5 and ~160 ppm for C3) . For ambiguous cases, X-ray crystallography (using SHELX programs ) provides definitive structural confirmation.

Advanced Research Questions

Q. What strategies are recommended for analyzing the compound’s bioactivity, given structural similarities to amiloride-type diuretics?

  • Methodological Answer :

  • Assay Design : Evaluate diuretic potential via in vitro renal epithelial cell models (e.g., MDCK cells) to measure Na+^+/K+^+ transport inhibition, referencing amiloride as a positive control.
  • Data Interpretation : Compare dose-response curves (IC50_{50}) and assess selectivity using patch-clamp electrophysiology to rule off-target effects on other ion channels.
  • Contradiction Handling : If activity diverges from amiloride analogs (e.g., lack of potassium-sparing effects), perform molecular docking studies to analyze interactions with the ENaC (Epithelial Sodium Channel) binding pocket .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer :

  • Software : Use SHELXL for small-molecule refinement, ensuring hydrogen atoms are placed geometrically and thermal parameters are constrained for non-H atoms.
  • Validation : Cross-check R-factor convergence (target: R1<5%R_1 < 5\%) and analyze residual electron density maps to identify disorder (e.g., chloride counterion placement). If twinning is suspected (common in oxadiazole derivatives), apply TWIN/BASF commands in SHELXL .

Q. What advanced techniques are suitable for probing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the oxadiazole ring (mass shifts of +18 Da indicate ring opening).
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. If instability is observed (e.g., t1/2<2t_{1/2} < 2 hours), consider structural modifications like electron-withdrawing substituents on the chlorophenyl ring to enhance ring stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

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